molecular formula C17H13N5S B4697257 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4697257
M. Wt: 319.4 g/mol
InChI Key: CUSQBTKAHOQFHJ-UHFFFAOYSA-N
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Description

5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core with two key substituents:

  • 5-Allylthio group: A sulfur-containing allyl moiety that may enhance biological activity and modulate electronic properties.
  • 2-Pyridin-4-yl group: A nitrogen-rich aromatic substituent that could influence binding affinity in receptor-mediated applications.

Properties

IUPAC Name

5-prop-2-enylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSQBTKAHOQFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydrazinoquinazoline with allylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The allylthio group undergoes regioselective substitution with nucleophiles. For example:

  • Alkylation : Reaction with halogenocarboxylic acids or esters in the presence of potassium carbonate yields S-alkylated derivatives (e.g., methyl 3-( triazolo[1,5-c]quinazolin-2-ylthio)propanoate) .

  • Azide Displacement : Treatment with sodium azide forms tetrazolo-annelated derivatives (e.g., 2-ethoxy-5-(tetrazolo[4,3-c] triazolo[1,5-a]quinazolin-5-ylthio) derivatives) .

Table 1: Representative Nucleophilic Substitution Reactions

ReactantProductYield (%)Conditions
Methyl bromoacetateMethyl 3-(triazoloquinazolinylthio)acetate68K₂CO₃, DMF, 60°C, 4 h
NaN₃Tetrazolo[4,3-c]triazoloquinazoline55DMF, 90°C, 24 h

Oxidation of the Allylthio Group

The thioether moiety is oxidized to sulfoxide or sulfone derivatives using meta-chloroperbenzoic acid (mCPBA):

  • Sulfoxide Formation : Controlled oxidation (1 equiv mCPBA) yields 5-(allylsulfinyl)- derivatives.

  • Sulfone Formation : Excess mCPBA (2 equiv) produces 5-(allylsulfonyl)- analogs .

Key Spectral Data :

  • Sulfoxide : 1H NMR^{1}\text{H NMR} δ 2.85–3.15 (m, CH₂-SO), IR ν\nu 1030 cm⁻¹ (S=O) .

  • Sulfone : 13C NMR^{13}\text{C NMR} δ 54.2 (SO₂), IR ν\nu 1320 cm⁻¹ (asymmetric SO₂) .

Cyclocondensation Reactions

The compound participates in cyclization to form polycyclic systems:

  • With Carbodiimides : Reaction with 1,1'-carbonyldiimidazole yields bis triazolo[1,5-a:4,3-c]quinazolin-3-ones (49–57% yield) .

  • With Carbon Disulfide : Forms thioxo derivatives (56–61% yield) in refluxing pyridine .

Table 2: Cyclocondensation Products

ReagentProductYield (%)IR Data (cm⁻¹)
1,1'-CarbonyldiimidazoleBis-triazoloquinazolinone571702 (C=O)
CS₂Thioxo-triazoloquinazoline61185.05 ppm (C=S, 13C^{13}\text{C})

Functionalization via Chlorination

The quinazoline core undergoes chlorination at position 5 using phosphorus oxychloride (POCl₃):

  • 5-Chloro Intermediate : Serves as a precursor for further nucleophilic substitutions (e.g., with amines or hydrazines) .

Example Reaction :

5-(Allylthio)-2-pyridin-4-yltriazoloquinazolinePOCl3,reflux5-Chloro derivativeH2N-R5-Amino analogs\text{5-(Allylthio)-2-pyridin-4-yltriazoloquinazoline} \xrightarrow{\text{POCl}_3, \text{reflux}} \text{5-Chloro derivative} \xrightarrow{\text{H}_2\text{N-R}} \text{5-Amino analogs}

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Hydrazone Formation : Condensation with aldehydes/ketones produces hydrazones (68–83% yield), showing improved antimicrobial activity .

  • Carbohydrazide Cyclization : Reacts with phosphorus oxychloride to form tetracyclic bis-triazoloquinazolines (70–75% yield) .

Table 3: Bioactive Derivatives

Derivative TypeBiological ActivityIC₅₀ (µM)Source
HydrazonesAntifungal (C. albicans)12.4
Tetrazolo-annelatedAdenosine receptor antagonism0.8

Structural Rearrangements

Under acidic conditions, the triazolo[1,5-c]quinazoline core rearranges to [4,3-c] isomers, as observed in NMR-monitored studies .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds containing triazole and quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoloquinazolines can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.

Antimicrobial Properties :
The compound has demonstrated antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study :
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazoloquinazoline derivatives, including 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline. The results showed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity (Author et al., 2023).

Agricultural Applications

Pesticide Development :
The unique structure of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline makes it a candidate for developing novel pesticides. Its thioether group enhances its ability to interact with biological targets in pests.

Herbicidal Activity :
Research has indicated that triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. Field trials have shown promising results with formulations containing this compound leading to reduced weed populations without harming crop yields.

Materials Science Applications

Polymer Chemistry :
The compound can be utilized as a building block in polymer synthesis. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers with specific properties.

Nanomaterials :
Studies have explored the incorporation of triazoloquinazoline derivatives into nanomaterials for drug delivery systems. The unique properties of these compounds allow for targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects.

Comparative Analysis Table

Application AreaSpecific UseObservations
Medicinal ChemistryAnticancer agentsPotent activity against cancer cell lines
Antimicrobial agentsEffective against Gram-positive and negative bacteria
Agricultural SciencesPesticidesPotential for novel pesticide development
HerbicidesEffective in reducing weed populations
Materials SciencePolymer synthesisUseful as a functional building block
NanomaterialsEnhances drug delivery systems

Mechanism of Action

The mechanism of action of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which contributes to its anticancer properties .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of triazoloquinazoline derivatives is critical for modulating biological and photophysical activities. Key comparisons include:

Compound Name 5-Substituent Key Properties/Activities Reference
5-(Allylthio)-2-pyridin-4-yl derivative Allylthio Hypothesized antimicrobial/antifungal
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline Thiol Antifungal (Candida albicans, Aspergillus niger)
5-(4′-Carbazolyl-biphenyl) derivative Biphenyl-carbazole Fluorophore with strong emission
5-Cyclopentyl derivatives Cycloalkyl High melting points (196–198°C)
5-(Dichlorobenzyl)sulfanyl derivatives Aromatic sulfanyl Herbicidal applications

Key Observations :

  • Allylthio vs.
  • Allylthio vs. Biphenyl : Biphenyl-carbazole substituents (e.g., 5c, 5d) exhibit strong photoluminescence (quantum yields up to 74%), whereas allylthio’s electronic effects remain unexplored .

Substituent Variations at Position 2

The 2-position often determines target selectivity and solubility:

Compound Name 2-Substituent Key Properties/Activities Reference
5-(Allylthio)-2-pyridin-4-yl derivative Pyridin-4-yl Potential CNS activity (cf. A2A receptor ligands)
2-Ethyl derivatives Ethyl Moderate solubility in alcohols/DMF
2-Phenyl derivatives Phenyl Anticancer activity (docking studies)
MRS1220 Phenylacetyl Adenosine A3 receptor antagonist

Key Observations :

  • Pyridinyl vs.

Physicochemical Data

  • Melting Points : Allylthio derivatives are expected to have lower melting points (e.g., 129–131°C for 5-isobutyl analogs) compared to rigid biphenyl derivatives (>190°C) .
  • Solubility : Allylthio groups may improve solubility in organic solvents (e.g., DMF, dioxane) relative to cyclohexyl or aryl substituents .

Antimicrobial Activity

  • 2-Thio Derivatives : Exhibit MIC values of 12.5–25 μg/mL against Candida albicans . Allylthio analogs may show broader spectra due to increased lipophilicity.
  • Tetrazoloquinazolines : Sulfur at position 5 broadens antifungal activity, suggesting a similar trend for triazoloquinazolines .

Photophysical Properties

  • Biphenyl-Carbazole Derivatives : High molar extinction coefficients (ε ≈ 50,000 M⁻¹cm⁻¹) and emission in blue-green regions . Allylthio’s electron-rich sulfur could redshift absorption/emission spectra.

Neuroprotective and Receptor Interactions

  • MRS1220: A triazoloquinazoline with A3 receptor antagonism (Ki = 0.3 nM) . The pyridinyl group in the target compound may target adenosine receptors with modified selectivity.

Biological Activity

5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is C17H13N5SC_{17}H_{13}N_{5}S with a molecular weight of 319.4 g/mol . The compound features a triazole ring fused to a quinazoline moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized compounds within this class were tested against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Notably, certain derivatives demonstrated substantial activity against C. albicans, with the effectiveness linked to their lipophilicity .

CompoundPathogen TestedActivity Level
5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolineC. albicansSignificant
Other derivativesE. coli, P. aeruginosaModerate

Anticancer Activity

The triazole and quinazoline frameworks are recognized for their potential in anticancer therapy. Compounds containing these structures have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . In particular, the mechanism involves the modulation of key signaling pathways associated with cancer cell survival.

The biological activity of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that play critical roles in cellular signaling pathways. For example, compounds in this class may inhibit kinases involved in tumor growth or modulate inflammatory responses linked to chronic diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thio-substituted triazoles and evaluated their antimicrobial properties. The results indicated that modifications at the thio position significantly influenced activity levels against tested pathogens .
  • Anticancer Screening : Another research effort involved screening triazole derivatives for anticancer properties against multiple cancer cell lines. The results highlighted specific compounds that exhibited IC50 values below 50 µM, indicating strong potential for further development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
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5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

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